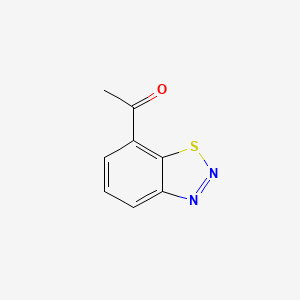

7-Acetylbenzo-1,2,3-thiadiazole

Description

Significance of the Benzothiadiazole Ring System in Contemporary Chemical Research

The benzothiadiazole scaffold, a fusion of a benzene (B151609) and a thiadiazole ring, is a privileged structure in medicinal chemistry and materials science. nih.gov Its derivatives have garnered considerable attention due to a wide spectrum of pharmacological activities. nih.gov The 2,1,3-benzothiadiazole (B189464) isomer, in particular, has been investigated for its redox-active properties, making it a component of interest in the development of flow batteries, dyestuffs, and light-emitting polymers. wikipedia.org The versatility of the benzothiadiazole system allows for the synthesis of a diverse array of derivatives with tailored electronic and biological properties. nih.govwikipedia.org

Overview of 1,2,3-Thiadiazole (B1210528) Derivatives as Versatile Heterocycles

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. chemicalbook.com This structural motif is a key pharmacophore, with its derivatives exhibiting a broad range of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.com The synthesis of 1,2,3-thiadiazoles can be achieved through several methods, with the Hurd-Mori reaction being a widely used and versatile approach. chemicalbook.comisres.orgthieme-connect.de This reaction typically involves the cyclization of hydrazones with thionyl chloride. chemicalbook.comthieme-connect.de The diverse applications of 1,2,3-thiadiazole derivatives in pharmaceuticals and agrochemicals underscore their importance in synthetic and medicinal chemistry. chemicalbook.comresearchgate.net

Structural Context of 7-Acetylbenzo-1,2,3-thiadiazole within Benzothiadiazole Frameworks

7-Acetylbenzo-1,2,3-thiadiazole is a specific isomer within the benzothiadiazole family. Its structure is defined by the fusion of a benzene ring with a 1,2,3-thiadiazole ring system. The key feature of this particular molecule is the presence of an acetyl group (-COCH₃) at the 7-position of the benzothiadiazole framework. This substitution influences the electronic distribution and reactivity of the entire molecule. The parent compound, benzo-1,2,3-thiadiazole, is a heterocyclic compound with the molecular formula C₆H₄N₂S. ontosight.ai The addition of the acetyl group at the 7-position results in the chemical formula C₈H₆N₂OS for 7-Acetylbenzo-1,2,3-thiadiazole.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2OS |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-(1,2,3-benzothiadiazol-7-yl)ethanone |

InChI |

InChI=1S/C8H6N2OS/c1-5(11)6-3-2-4-7-8(6)12-10-9-7/h2-4H,1H3 |

InChI Key |

GIBHMNPRELDLPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)N=NS2 |

Origin of Product |

United States |

Mechanistic Investigations of 7 Acetylbenzo 1,2,3 Thiadiazole Reactivity and Transformations

Electron Density and Aromaticity Considerations in Benzothiadiazole Systems

The electronic landscape of benzothiadiazole systems is a complex interplay of the fused benzene (B151609) ring and the heterocyclic thiadiazole moiety. The aromaticity of such systems can be evaluated using computational methods like the analysis of nucleus-independent chemical shifts (NICS), where negative values are indicative of aromatic character. researchgate.net In 2,1,3-benzothiadiazole (B189464), a related isomer, DFT calculations have been employed to study its structure and aromaticity. researchgate.net

The fusion of the benzene ring to the 1,2,3-thiadiazole (B1210528) core, as in 7-acetylbenzo-1,2,3-thiadiazole, creates a conjugated system. The electron-withdrawing nature of the acetyl group at the 7-position is expected to influence the electron density distribution across the entire molecule. This is a critical factor in so-called donor-acceptor (D-A) molecules, where electron-donating and electron-accepting units are linked to tune optoelectronic properties. mdpi.commdpi.com In such systems, the benzothiadiazole unit often acts as the electron-accepting moiety. mdpi.comnih.gov The presence of a triazole ring, structurally related to thiadiazole, has been shown to extend the conjugation of aromatic systems. mdpi.com Time-dependent density functional theory (TD-DFT) calculations on similar D-A molecules have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be spatially separated, with the LUMO density primarily localized on the benzothiadiazole moiety. mdpi.com This suggests that the benzothiadiazole core in 7-acetylbenzo-1,2,3-thiadiazole is a key site for nucleophilic attack or other electron-accepting interactions.

Reaction Pathways and Intermediates in 1,2,3-Thiadiazole Cyclization

The synthesis of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry, with several key mechanistic pathways. These routes are crucial for understanding the formation of substituted benzothiadiazoles like the 7-acetyl derivative.

A cornerstone in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which proceeds through a hydrazone intermediate. mdpi.comnih.gov In a typical Hurd-Mori synthesis, a ketone or aldehyde is reacted with a hydrazine (B178648) derivative, such as semicarbazide (B1199961) or tosylhydrazine, to form the corresponding hydrazone. mdpi.comnih.gov This intermediate is then cyclized in the presence of a thionylating agent, most commonly thionyl chloride (SOCl₂), to yield the 1,2,3-thiadiazole ring. mdpi.comnih.gov

The general mechanism involves the reaction of the hydrazone with SOCl₂. The nature of substituents can significantly impact the success of the ring closure. For instance, in the synthesis of pyrrolo[2,3-d] mdpi.comnih.govresearchgate.netthiadiazole-6-carboxylates, it was found that an electron-withdrawing group on the pyrrolidine (B122466) nitrogen gave superior yields in the Hurd-Mori cyclization step. nih.gov This highlights the electronic sensitivity of the cyclization process.

Table 1: Key Cyclization Reactions for 1,2,3-Thiadiazole Synthesis

| Reaction Name | Key Reactants | Key Reagents | Intermediate | Ref. |

| Hurd-Mori | Ketone/Aldehyde, Hydrazine derivative | Thionyl Chloride (SOCl₂) | Hydrazone | mdpi.com, nih.gov |

| Lalezari | Hydrazone-like precursors | Varies | - | mdpi.com |

| Modified Hurd-Mori | N-Tosylhydrazone, Sulfur | TBAI (catalyst) | N-Tosylhydrazone | organic-chemistry.org |

Oxidative coupling represents another significant strategy for the formation of thiadiazole rings. These reactions often involve the formation of a new sulfur-nitrogen or sulfur-sulfur bond through an oxidation process. While much of the literature focuses on 1,2,4-thiadiazoles or 1,3,4-thiadiazoles, the principles can be extended to understand potential pathways for 1,2,3-thiadiazole synthesis. For example, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles often relies on the oxidative dimerization of thioamides using various oxidizing agents. acs.org

An electrochemical approach for the synthesis of 1,2,3-thiadiazoles from α-phenylhydrazones has been developed, highlighting an electro-oxidative cyclization process. fao.org In the context of 1,2,4-thiadiazoles, mechanistic studies have proposed that an anion can transfer an electron to a thiolate intermediate, leading to a radical anion that undergoes cyclization via N-S coupling. acs.org Though a different isomer, this radical-based mechanism for N-S bond formation is a plausible pathway in oxidative cyclizations. Rhodium-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has also been explored as a method to construct diverse heterocyclic scaffolds, indicating the utility of metal-catalyzed processes in manipulating the thiadiazole ring. researchgate.net

Ring-Opening and Ring-Cleavage Reactions of the 1,2,3-Thiadiazole Nucleus

The 1,2,3-thiadiazole ring, despite its relative stability, is susceptible to ring-opening and cleavage reactions under specific energetic inputs, leading to the formation of highly reactive intermediates. researchgate.netkuleuven.be

Upon heating, 1,2,3-thiadiazoles can undergo thermal decomposition. researchgate.net This process typically involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that drives the reaction. The initial fragmentation is believed to generate a transient α-diazothione intermediate, which then loses N₂ to form a thioketene (B13734457). researchgate.net The thioketene is a highly reactive species that can undergo various subsequent reactions. This denitrogenation can be induced by high temperatures to generate a range of reactive intermediates. researchgate.net

Photolysis provides an alternative pathway for the decomposition of the 1,2,3-thiadiazole ring. nih.govresearchgate.net Irradiation of 1,2,3-thiadiazoles with UV light can lead to the extrusion of nitrogen, similar to the thermal pathway. nih.gov However, the photochemical reaction often proceeds through different intermediates and can yield different product distributions.

One of the most intriguing aspects of 1,2,3-thiadiazole photochemistry is the potential formation of a thiirene (B1235720) intermediate. nih.govacs.org Thiirenes are three-membered rings containing a sulfur atom and a carbon-carbon double bond, making them highly strained and reactive anti-aromatic species. Ultrafast time-resolved UV-vis and IR spectroscopy studies on 4-methyl-5-carboethoxy-1,2,3-thiadiazole have shown a very rapid formation of a thiirene species, possibly from a rearrangement in the singlet excited state concurrently with nitrogen extrusion. nih.gov

The primary photochemical deactivation pathways for a substituted 1,2,3-thiadiazole include:

Thiirene formation

Thioketene generation

Internal conversion back to the ground state nih.gov

The resulting thiirene can be remarkably stable in solution on a millisecond timescale, with its eventual decomposition limited by dimerization processes. nih.gov The final stable photoproducts identified from such transformations include 1,3-dithietane, 1,3-dithiole, and thiophene (B33073) derivatives. nih.gov

Table 2: Decomposition Pathways of 1,2,3-Thiadiazole

| Condition | Primary Intermediate(s) | Subsequent Products/Pathways | Ref. |

| Thermal | α-Diazothione, Thioketene | Further reactions of thioketene | researchgate.net |

| Photochemical | Thiirene, Thioketene | Dimerization, formation of dithietanes, dithioles, thiophenes | nih.gov |

Formation of Thioketenes, Thiirenes, and Alkynes as Products

The thermal and photochemical decomposition of 1,2,3-thiadiazoles, including benzo-fused derivatives like 7-Acetylbenzo-1,2,3-thiadiazole, is a well-established method for generating reactive sulfur-containing intermediates. This process typically proceeds through the initial loss of molecular nitrogen to yield a transient diradical species. This intermediate can then rearrange to form more stable, albeit still reactive, products such as thioketenes, thiirenes, and alkynes.

Thioketenes and Thiirenes:

Photolysis of 1,2,3-thiadiazoles is a primary route to generate thiirenes, which are three-membered heterocyclic compounds containing a sulfur atom and a carbon-carbon double bond. thieme-connect.de These species are highly strained and antiaromatic, making them exceptionally reactive and difficult to isolate under normal conditions. thieme-connect.de Their formation is often inferred from spectroscopic data obtained in low-temperature matrix experiments and through chemical trapping. thieme-connect.de

The photochemical decomposition of 1,2,3-thiadiazoles in low-temperature matrices is a common method for generating thiirenes. thieme-connect.de Time-resolved spectroscopy studies on phenyl-substituted 1,2,3-thiadiazoles have shown the very rapid formation (<0.3 ps) of both thiirene and thioketene species from the singlet excited state. rsc.org Thioketenes can undergo secondary photolysis to form thiirenes, which can then revert to thioketenes, leading to carbon randomization in isotopic labeling experiments. thieme-connect.de This process, however, is less significant in liquid solution due to the extremely low steady-state concentration of the thioketene. thieme-connect.de

The remarkable unimolecular stability of thiirenes with phenyl substituents has been observed in solution. rsc.org On a millisecond timescale, these thiirenes can undergo intermolecular reactions, such as dimerization of thiirene-thioketene complexes, to form 1,3-dithiole derivatives. rsc.org

Alkynes:

The decomposition of 1,2,3-thiadiazoles can also lead to the formation of alkynes through the extrusion of both nitrogen and sulfur. This transformation is a key aspect of the Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles from tosylhydrazones and thionyl chloride. mdpi.comresearchgate.net The subsequent thermolysis or photolysis of the resulting thiadiazole can then yield an alkyne.

The synthesis of alkynes can also be achieved through double elimination reactions of dihaloalkanes. libretexts.org This process typically involves two successive E2 elimination reactions using a strong base like sodium amide. libretexts.orgyoutube.com While not a direct product from 7-Acetylbenzo-1,2,3-thiadiazole itself without further reaction steps, the potential for alkyne formation from the thiadiazole core is a significant feature of this heterocyclic system's reactivity.

Interactive Data Table: Products from 1,2,3-Thiadiazole Decomposition

| Precursor | Conditions | Primary Intermediates | Final Products |

| 1,2,3-Thiadiazole | Photolysis (low temp. matrix) | Diradical, Thioketene | Thiirene |

| Phenyl-substituted 1,2,3-Thiadiazole | Photolysis (solution, room temp.) | Thiirene, Thioketene | 1,3-Dithiole derivatives |

| 1,2,3-Thiadiazole | Thermolysis/Photolysis | Diradical | Alkyne, N₂, S |

Tautomeric Equilibria in 1,2,3-Thiadiazole Systems

Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a crucial concept in understanding the reactivity and biological activity of heterocyclic compounds. researchgate.netnih.gov In the context of 1,2,3-thiadiazole systems, while the core ring itself is aromatic, substituents on the ring can introduce the possibility of tautomeric equilibria.

For instance, in substituted 1,2,4-triazole-3-thiones, thione-thiol tautomerism has been studied extensively using computational methods. nih.gov These studies generally indicate that the thione form is the more stable tautomer in the gas phase. nih.gov The principles of tautomerism observed in other azole systems, such as 1,2,3-triazoles and benzimidazoles, can provide insights into the potential tautomeric behavior of substituted benzo-1,2,3-thiadiazoles. nih.govrsc.orgresearchgate.net

The tautomeric equilibrium can be influenced by several factors, including the nature of the substituents, the solvent polarity, and the temperature. researchgate.net For example, in β-ketoamides, the keto-enol equilibrium is predominant, and its position is affected by these factors. researchgate.net In the case of 7-Acetylbenzo-1,2,3-thiadiazole, the acetyl group introduces the possibility of keto-enol tautomerism, where a proton can migrate from the methyl group to the carbonyl oxygen, forming an enol.

Interactive Data Table: Factors Influencing Tautomeric Equilibria

| Factor | Influence on Equilibrium | Example System |

| Substituents | Can stabilize or destabilize specific tautomers. researchgate.net | Halophenyl and isopyridyl derivatives of 1,2,4-triazole-3-thione. nih.gov |

| Solvent Polarity | Can shift the equilibrium by differential solvation of tautomers. researchgate.net | Keto-enol equilibrium in β-ketoamides. researchgate.net |

| Temperature | Can affect the relative populations of tautomers. researchgate.net | Tautomeric equilibrium in β-ketoamides. researchgate.net |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the 1,2,3-thiadiazole ring is influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms and the presence of the sulfur atom. This electronic arrangement generally renders the ring system electron-deficient and thus susceptible to nucleophilic attack. Conversely, the presence of substituents can modulate the electrophilic and nucleophilic character of the molecule.

Nucleophilic Reactivity:

The carbon atoms of the 1,2,3-thiadiazole ring are generally electrophilic and can be attacked by nucleophiles. However, the reactivity is often centered on substituents attached to the ring. For example, the synthesis of various 1,2,3-thiadiazole derivatives often involves reactions at a functional group, such as the conversion of a carboxylic acid to a carboxamide. mdpi.comnih.gov

The 7-acetyl group in 7-Acetylbenzo-1,2,3-thiadiazole provides a key site for nucleophilic attack at the carbonyl carbon. This allows for a range of transformations, such as condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Electrophilic Reactivity:

While the 1,2,3-thiadiazole ring itself is electron-deficient, electrophilic substitution reactions are not common unless activated by electron-donating groups. The fused benzene ring in benzo-1,2,3-thiadiazole can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The acetyl group is a deactivating, meta-directing group, which would influence the position of any further electrophilic attack on the benzene ring.

The synthesis of various substituted 1,2,3-thiadiazoles often proceeds through the construction of the heterocyclic ring from acyclic precursors, rather than by direct functionalization of a pre-formed ring. organic-chemistry.orgisres.org For instance, the Hurd-Mori synthesis and its variations utilize N-tosylhydrazones and a sulfur source to build the thiadiazole ring. mdpi.comisres.org

Interactive Data Table: Reactivity Profile of 7-Acetylbenzo-1,2,3-thiadiazole

| Reactivity Type | Reactive Site | Potential Reactions |

| Nucleophilic Attack | Carbonyl carbon of the acetyl group | Condensation with amines, hydrazines, etc. |

| Nucleophilic Attack | Carbon atoms of the thiadiazole ring | Ring opening or substitution under harsh conditions. |

| Electrophilic Attack | Benzene ring | Electrophilic aromatic substitution (e.g., nitration, halogenation), directed by the acetyl group. |

Advanced Derivatization and Functionalization Strategies for 7 Acetylbenzo 1,2,3 Thiadiazole Scaffolds

Regioselective Functionalization at the Benzo-Ring and Thiadiazole Moiety

Regioselective functionalization is crucial for building molecular complexity and fine-tuning properties. The reactivity of the 7-Acetylbenzo-1,2,3-thiadiazole scaffold is dictated by the electronic interplay between the fused thiadiazole ring, the benzene (B151609) ring, and the acetyl substituent.

Benzo-Ring Functionalization: The benzo[d] nih.govnih.govnih.govthiadiazole system is inherently electron-deficient. nih.gov The addition of a 7-acetyl group, a strong electron-withdrawing and meta-directing substituent, further deactivates the benzene ring towards electrophilic aromatic substitution (EAS). Therefore, reactions like nitration or halogenation would require harsh conditions and are expected to proceed with low reactivity. wikipedia.org The most likely positions for substitution would be C-4 and C-6, which are ortho and para to the directing acetyl group, but electronic deactivation remains a significant barrier.

More contemporary and effective methods involve direct C-H functionalization. Inspired by strategies applied to the isomeric 2,1,3-benzothiadiazole (B189464) (BTD), iridium-catalyzed C-H borylation presents a powerful tool for regioselective functionalization. nih.govacs.org Such a reaction on 7-Acetylbenzo-1,2,3-thiadiazole could potentially install a versatile boronate ester (e.g., Bpin) at the C-5 position, driven by steric factors and the electronic influence of the heterocyclic core. This borylated intermediate is a key building block for subsequent cross-coupling reactions (e.g., Suzuki, Stille) to introduce a wide array of aryl, heteroaryl, or alkyl groups.

Thiadiazole Moiety and Acetyl Group Functionalization: The 1,2,3-thiadiazole (B1210528) ring itself is generally stable but can be a weak base, with alkylation occurring at the N-3 position. wikipedia.org However, the most reactive handle on the scaffold is the acetyl group. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, enabling reactions such as α-halogenation or aldol (B89426) condensations. The carbonyl group itself is a site for nucleophilic addition or can be transformed into other functional groups (e.g., oxime, hydrazone) to serve as a linchpin for further derivatization.

| Reaction Type | Reagents & Conditions | Probable Product | Purpose/Advantage |

| C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂, Octane, 100 °C | 7-Acetyl-5-(pinacolboranyl)benzo[d] nih.govnih.govnih.govthiadiazole | Introduces a versatile handle for cross-coupling at a specific position. nih.gov |

| α-Bromination | NBS, cat. HBr, Dioxane | 7-(2-Bromoacetyl)benzo[d] nih.govnih.govnih.govthiadiazole | Creates a reactive electrophile for coupling with nucleophiles. |

| Knoevenagel Condensation | Malononitrile, Piperidine, EtOH | 2-(Benzo[d] nih.govnih.govnih.govthiadiazol-7-ylmethylene)malononitrile | Extends π-conjugation for material science applications. patsnap.com |

Coupling with Other Heterocyclic Systems

The acetyl group is an ideal anchor for synthesizing complex hybrid molecules by coupling the benzothiadiazole scaffold with other heterocyclic systems, a common strategy for developing new therapeutic agents and functional materials.

The 1,2,3-triazole ring is a highly sought-after moiety due to its stability, polarity, and hydrogen bonding capabilities. A prevalent method for its formation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The 7-acetyl group can be readily converted into a terminal alkyne (e.g., via the Seyferth-Gilbert homologation) or an azide (B81097) (e.g., via reduction to an alcohol, conversion to a halide, and substitution with sodium azide). These intermediates can then be coupled with a complementary azide or alkyne-functionalized heterocycle to furnish the desired triazole-linked hybrid molecule. This modular approach allows for the creation of large libraries of compounds. nih.gov

The fusion of a pyrimidine (B1678525) ring onto the benzothiadiazole framework can be achieved using the acetyl group as a key building block. A classic strategy involves a base-catalyzed condensation of the 7-acetyl group with a suitable dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone intermediate. Subsequent treatment of this enaminone with amidine or guanidine (B92328) derivatives would lead to the construction of a fused pyrimidine ring, yielding a tetracyclic system. nih.gov

Alternatively, a one-pot, three-component reaction, analogous to the Biginelli reaction, could be employed. Condensation of 7-acetylbenzo-1,2,3-thiadiazole, an aromatic aldehyde, and urea (B33335) (or thiourea) under acidic catalysis could directly yield a fused dihydropyrimidine (B8664642) derivative. biointerfaceresearch.com Research on the synthesis of thiadiazolo[3,2-a]pyrimidines demonstrates the feasibility of fusing these two important heterocyclic systems. nih.govbiointerfaceresearch.com

Creating a system with multiple fused 1,2,3-thiadiazole rings, such as benzo[1,2-d:4,5-d']bis( nih.govnih.govnih.govthiadiazole) (isoBBT), typically requires a de novo synthesis approach rather than sequential fusion. nih.govnih.gov The synthesis starts from a substituted benzene derivative, such as 1,4-diamino-2,5-benzenedithiol, which undergoes a double diazotization and cyclization to form the bis-thiadiazole core.

While not a direct derivatization of the 7-acetyl scaffold, the study of isoBBT provides critical insight into the properties of poly-thiadiazole systems. These molecules are potent electron acceptors, and their bromo-derivatives have been shown to undergo selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering a roadmap for functionalizing complex thiadiazole-based architectures. nih.govresearchgate.net

| Heterocycle | Key Intermediate from 7-Acetyl Derivative | Coupling/Fusion Reaction | Resulting System |

| 1,2,3-Triazole | 7-Ethynylbenzo[d] nih.govnih.govnih.govthiadiazole | CuAAC with an azide (R-N₃) | 7-(1-Substituted-1H-1,2,3-triazol-4-yl)benzo[d] nih.govnih.govnih.govthiadiazole |

| Pyrimidine | Enaminone from reaction with DMF-DMA | Cyclocondensation with guanidine | Fused Pyrimido[4,5-f]benzo[d] nih.govnih.govnih.govthiadiazole |

| Bis-Thiadiazole | (Not applicable) | De novo synthesis from diaminobenzene precursor | Benzo[1,2-d:4,5-d']bis( nih.govnih.govnih.govthiadiazole) nih.gov |

Introduction of Diverse Chemical Functionalities for Material Science Applications

The benzo[d] nih.govnih.govnih.govthiadiazole core is a well-known electron-acceptor (A) unit. When coupled with an electron-donor (D) group, it can form "push-pull" chromophores with significant potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govworldscientific.comworldscientific.com

The 7-acetyl group is an ideal precursor for creating such D-A systems. Through Claisen-Schmidt or Knoevenagel condensation reactions, the acetyl group can be reacted with various aromatic or heteroaromatic aldehydes (which act as the donor part) to create extended π-conjugated systems. For example, condensation with a carbazole-based aldehyde would create a D-π-A type molecule where the carbazole (B46965) is the donor, the resulting vinyl bridge is the π-spacer, and the 7-acetylbenzothiadiazole moiety is the acceptor. Tuning the donor strength and the π-bridge allows for precise control over the material's absorption, emission, and electronic properties. patsnap.com

Structure-Reactivity Relationship Studies of Substituted 7-Acetylbenzo-1,2,3-thiadiazoles

While specific structure-reactivity studies on 7-acetylbenzo-1,2,3-thiadiazole are not available, valuable insights can be drawn from related systems, such as bromo-substituted benzo-bis-thiadiazoles. nih.govnih.gov

The electronic nature of substituents on the benzo[d] nih.govnih.govnih.govthiadiazole core has a profound impact on its reactivity. The parent ring system has a relatively high electron affinity, making it susceptible to nucleophilic attack under certain conditions. The introduction of electron-withdrawing groups dramatically enhances this property.

A study on 4-bromobenzo[1,2-d:4,5-d']bis( nih.govnih.govnih.govthiadiazole) showed that the bromine atom increases the molecule's electron deficiency. nih.govnih.gov This heightened electrophilicity facilitates nucleophilic aromatic substitution (SNA_r) reactions with amines and thiols, which proceed more readily than on the unsubstituted parent compound. Conversely, this electronic modification does not impede reactivity in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. nih.gov

Extrapolating to 7-acetylbenzo-1,2,3-thiadiazole, the acetyl group, being more strongly electron-withdrawing than a bromine atom, is expected to significantly activate the aromatic ring towards nucleophilic attack, particularly at the C-6 position (para to the acetyl group). This enhanced reactivity could be exploited for late-stage functionalization. Simultaneously, the acetyl group provides a distinct reaction site (the carbonyl and α-protons) that is orthogonal to the C-H or C-Halogen functionalization sites on the ring, allowing for multi-step, selective derivatization strategies.

| Substituent at C-7 | Effect on Benzo Ring | Predicted Reactivity in SNA_r | Predicted Reactivity in Cross-Coupling |

| -H (unsubstituted) | Neutral (relative) | Low | Requires prior halogenation/borylation |

| -Br (analogue) | Weakly withdrawing | Moderate | High (as substrate) |

| -Acetyl (target) | Strongly withdrawing | High | High (if halogenated/borylated) |

Computational and Theoretical Chemistry Studies of 7 Acetylbenzo 1,2,3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine the optimized geometry, electronic distribution, and other key physicochemical properties of a compound.

Density Functional Theory (DFT) has become a primary method for computational studies of heterocyclic systems due to its balance of accuracy and computational cost. scirp.orgscirp.org For molecules like 7-Acetylbenzo-1,2,3-thiadiazole, DFT is employed to find the ground-state geometry, which corresponds to the lowest energy conformation of the molecule. This is achieved by using functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or larger. scirp.orgsemanticscholar.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes mapping the electron density distribution, which is crucial for understanding the molecule's polarity and reactive sites. The electronic structure calculations also yield thermodynamic parameters and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) to validate the computational model. semanticscholar.org Studies on related benzothiazole (B30560) and benzotriazole (B28993) systems have demonstrated the reliability of DFT methods in predicting these properties. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they provide a fundamental understanding of the electronic structure. capes.gov.br For thiadiazole derivatives, ab initio calculations have been used to investigate electronic properties and have been shown to provide better agreement with observed dipole moments when polarization functions (d-orbitals on sulfur) are included. capes.gov.br

These methods are crucial for obtaining a detailed analysis of electron correlation and for calculating properties like ionization potentials and electron affinities. nih.gov In the study of complex heterocyclic systems, ab initio calculations can serve as a benchmark for results obtained by DFT methods, ensuring the accuracy of the computational approach.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energies of these orbitals and the distribution of their electron density across the molecule are critical indicators of its electronic behavior. nih.gov For benzothiadiazole derivatives, the HOMO is typically distributed across the entire molecule, while the LUMO is often localized on the electron-deficient benzothiadiazole core. nih.govresearchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govshd-pub.org.rs

Table 1: Representative Frontier Molecular Orbital Energies for Benzothiadiazole Derivatives This table presents calculated data for related benzothiadiazole compounds to illustrate typical values, as specific experimental or calculated values for 7-Acetylbenzo-1,2,3-thiadiazole are not readily available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 4,7-di(9H-carbazol-9-yl)benzo[c] mdpi.comresearchgate.netwikipedia.orgthiadiazole | -5.70 | -2.90 | 2.80 | nih.gov |

| 2,1,3-Benzothiadiazole (B189464) Derivative (2a) | -5.46 | -3.45 | 2.01 | nih.gov |

| 2,1,3-Benzothiadiazole Derivative (2d) | -5.92 | -3.54 | 2.38 | nih.gov |

Note: The specific values can vary significantly depending on the substituents and the computational method used.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. nih.gov A molecule with a large energy gap is generally more stable and less reactive, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. shd-pub.org.rs Conversely, a small energy gap points to higher reactivity and suggests that the molecule can be easily excited. nih.gov

The benzothiadiazole moiety is a well-known electron acceptor (or electron-withdrawing group). mdpi.comrsc.org This property is directly related to its electronic structure, particularly the low energy level of its LUMO. This makes benzothiadiazole-containing compounds suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where they facilitate charge separation and transport. nih.govrsc.org The introduction of an acetyl group at the 7-position of the benzo-1,2,3-thiadiazole ring is expected to further enhance its electron-accepting character due to the electron-withdrawing nature of the acetyl group.

Delocalization and Aromaticity Indices

The aromaticity of a heterocyclic system like 7-Acetylbenzo-1,2,3-thiadiazole is a key factor in its stability and chemical properties. Aromaticity is associated with the delocalization of π-electrons within the ring system. researchgate.net

Various computational indices are used to quantify aromaticity. One of the most common is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of a ring; a negative NICS value indicates aromaticity, while a positive value suggests anti-aromaticity. shd-pub.org.rsresearchgate.net Studies on thiadiazoles have concluded that they are aromatic compounds. researchgate.net For 2,1,3-benzothiadiazole, it has been noted that aromaticity is somewhat "stolen" from the benzene (B151609) ring by the fused electron-withdrawing thiadiazole ring. researchgate.net The planarity of the benzo-1,2,3-thiadiazole molecule, a prerequisite for aromaticity, has been confirmed by structural studies. wikipedia.org The delocalization in the thiadiazole ring itself is generally found to be less than that in the fused benzene ring. nih.gov

Table 2: Representative Aromaticity Indices for Benzothiadiazole Systems This table shows calculated NICS values for related benzothiadiazole systems to illustrate the concept of aromaticity in this class of compounds.

| Ring System | Aromaticity Index (NICS(0) in ppm) | Degree of Aromaticity | Source |

|---|---|---|---|

| 2,1,3-Benzothiadiazole (Benzene ring) | Negative Value | Aromatic | researchgate.net |

| 2,1,3-Benzothiadiazole (Thiadiazole ring) | Negative Value | Aromatic | researchgate.net |

Note: The magnitude of the negative value indicates the degree of aromaticity. Specific values depend on the exact computational method.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate reaction mechanisms and characterize the transition states of chemical reactions. Techniques such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of stationary points, including reactants, products, intermediates, and, crucially, transition states.

Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. Computational methods can predict the activation energy, which is the energy barrier that must be overcome for a reaction to occur, by determining the energy difference between the reactants and the transition state. The geometry of the transition state provides insights into the bond-breaking and bond-forming processes that occur during the reaction.

Despite the utility of these computational methods, a review of the current scientific literature indicates a lack of specific studies focused on the reaction mechanisms and transition states of 7-Acetylbenzo-1,2,3-thiadiazole. While computational studies have been performed on related benzothiadiazole and thiadiazole derivatives, these have primarily focused on aspects such as optoelectronic properties, molecular structure, and their potential as bioactive agents. mdpi.comnih.govscirp.orgnih.gov The intricate details of the reaction pathways involved in the synthesis or transformation of 7-Acetylbenzo-1,2,3-thiadiazole, including the characterization of their transition states through computational means, remain an area for future research.

Advanced Spectroscopic and Analytical Characterization of 7 Acetylbenzo 1,2,3 Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of 7-Acetylbenzo-1,2,3-thiadiazole.

1D NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Acetylbenzo-1,2,3-thiadiazole is expected to display distinct signals for the aromatic protons and the acetyl methyl protons. Based on the known spectrum of the parent compound, benzo-1,2,3-thiadiazole chemicalbook.com, the introduction of a 7-acetyl group, which is an electron-withdrawing group, will induce downfield shifts for the adjacent protons. The aromatic region would likely present an AMX spin system for the three protons on the benzene (B151609) ring. The methyl protons of the acetyl group will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 7-Acetylbenzo-1,2,3-thiadiazole, distinct resonances are expected for the two carbons of the thiadiazole ring, the six carbons of the benzene ring, and the two carbons of the acetyl group (the carbonyl and the methyl carbon). The carbonyl carbon is characteristically found significantly downfield. The chemical shifts of the aromatic carbons are influenced by the fused thiadiazole ring and the acetyl substituent. wikipedia.orgscielo.br

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-4 | ~8.2 - 8.4 | d | Aromatic |

| H-5 | ~7.6 - 7.8 | t | Aromatic |

| H-6 | ~8.0 - 8.2 | d | Aromatic |

| -COCH₃ | ~2.6 | s | Acetyl Protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~195 - 200 | Carbonyl Carbon |

| C-7a | ~154 | Aromatic (Thiadiazole-fused) |

| C-3a | ~125 | Aromatic (Thiadiazole-fused) |

| C-4 | ~128 | Aromatic |

| C-5 | ~130 | Aromatic |

| C-6 | ~135 | Aromatic |

| C-7 | ~138 | Aromatic (Acetyl-substituted) |

| -COCH₃ | ~25 - 30 | Acetyl Carbon |

Note: The predicted chemical shifts are estimations based on the parent compound benzo-1,2,3-thiadiazole and general substituent effects. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling networks. chemicalbook.com For 7-Acetylbenzo-1,2,3-thiadiazole, COSY would show cross-peaks between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their connectivity within the benzene ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. chemicalbook.com It allows for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals. For instance, the signals for H-4, H-5, H-6, and the acetyl methyl protons would each show a cross-peak to their respective carbon atoms (C-4, C-5, C-6, and the methyl carbon). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. chemicalbook.comresearchgate.net It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations for 7-Acetylbenzo-1,2,3-thiadiazole would include:

The acetyl methyl protons showing a correlation to the carbonyl carbon (C=O) and the C-7 of the aromatic ring.

Aromatic protons showing correlations to neighboring carbons and the carbons of the fused thiadiazole ring, helping to confirm the position of the acetyl group. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of 7-Acetylbenzo-1,2,3-thiadiazole. chemicalbook.comsid.ir The expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula C₈H₆N₂OS.

A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the initial loss of a stable nitrogen molecule (N₂). nih.govrsc.org Subsequent fragmentation of the 7-acetyl derivative would likely involve the cleavage of the acetyl group.

| Fragmentation Pathway | Predicted m/z | Lost Fragment |

| [M]⁺ | 178.0201 | - |

| [M - N₂]⁺ | 150.0245 | N₂ |

| [M - N₂ - CO]⁺ | 122.0299 | N₂, CO |

| [M - N₂ - CH₃CO]⁺ | 107.0139 | N₂, CH₃CO |

Note: Predicted m/z values are based on the expected molecular formula and common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

For 7-Acetylbenzo-1,2,3-thiadiazole, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. Other key absorptions would include those for aromatic C-H stretching, C=C in-ring stretching of the benzene ring, and vibrations associated with the thiadiazole ring. researchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-N Stretch | 1300 - 1400 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Note: Expected wavenumber ranges are based on typical values for these functional groups. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

While NMR, MS, and IR provide compelling evidence for the structure of 7-Acetylbenzo-1,2,3-thiadiazole, single-crystal X-ray diffraction offers the most definitive proof of its three-dimensional structure in the solid state. nih.gov This technique involves irradiating a suitable single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Electrochemical Analysis for Electronic Properties (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a fundamental technique used to probe the electronic properties of molecules, providing insights into their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are crucial for assessing a compound's potential as an electron donor or acceptor in various electronic applications. The oxidation and reduction potentials determined from CV measurements allow for the calculation of the electrochemical band gap, a key indicator of a material's electronic behavior.

For the broader class of benzothiadiazole isomers, such as benzo[c] rsc.orgnih.govnih.govthiadiazole, extensive CV data exists. nih.govacs.orgacs.orgacs.org These studies show that the electrochemical properties are highly tunable by altering the donor and acceptor groups attached to the core, which modifies the HOMO/LUMO levels. acs.orgrsc.org For instance, the electroreduction of 1,2,5-thiadiazole (B1195012) derivatives is significantly influenced by the electron-withdrawing nature of the heterocyclic ring. researchgate.net

However, specific cyclic voltammetry data for 7-acetylbenzo-1,2,3-thiadiazole or its derivatives, which would detail their oxidation and reduction potentials, HOMO/LUMO energy levels, and electrochemical band gaps, are not available in the reviewed scientific literature. Research on benzo[d] rsc.orgnih.govacs.orgthiadiazole, an isomer of the target compound, has been conducted, but these findings cannot be directly extrapolated to the 7-acetyl derivative due to the significant influence of substituent position and identity on electronic structure. nih.gov

Table 1: Electrochemical Properties of Benzothiadiazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Source |

| Data for 7-Acetylbenzo-1,2,3-thiadiazole derivatives is currently unavailable in the scientific literature. | N/A | N/A | N/A |

This table is provided for illustrative purposes to show the type of data obtained from cyclic voltammetry. No specific data is available for the requested compound.

Optical Spectroscopy (e.g., UV-Vis, Photoluminescence) for Electronic Transitions and Luminescence Quantum Yield

Optical spectroscopy, encompassing UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, is essential for understanding the electronic transitions and light-emitting capabilities of a compound. UV-Vis spectroscopy reveals the wavelengths of light a molecule absorbs, corresponding to the energy required to excite electrons to higher energy states. Photoluminescence spectroscopy measures the light emitted as the molecule relaxes from the excited state, providing information on the emission color and efficiency. The photoluminescence quantum yield (PLQY) is a critical metric that quantifies the efficiency of this emission process.

Studies on various benzothiadiazole isomers demonstrate that their absorption and emission properties are strongly dependent on their molecular structure, forming the basis for their use as fluorophores, sensors, and components in organic light-emitting diodes (OLEDs). researchgate.netnih.govrsc.org For example, the photochemistry of 4-methyl-5-carboethoxy-1,2,3-thiadiazole has been studied using transient absorption spectroscopy, revealing complex deactivation pathways upon photoexcitation. nih.gov Similarly, extensive research on benzo[c] rsc.orgnih.govnih.govthiadiazole derivatives has shown how chemical modifications can tune their emission from the visible to the near-infrared spectrum. acs.orgrsc.orgrsc.org

Despite the wealth of data for other isomers, specific experimental results for 7-acetylbenzo-1,2,3-thiadiazole derivatives are absent from the available literature. This includes absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and photoluminescence quantum yields (Φ_f). Without this data, a detailed discussion of their electronic transitions and luminescent properties is not possible.

Table 2: Optical Properties of Benzothiadiazole Derivatives (Illustrative)

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | PLQY (Φ_f) | Solvent | Source |

| Data for 7-Acetylbenzo-1,2,3-thiadiazole derivatives is currently unavailable in the scientific literature. | N/A | N/A | N/A | N/A | N/A |

This table is provided for illustrative purposes to show the type of data obtained from optical spectroscopy. No specific data is available for the requested compound.

Applications of 7 Acetylbenzo 1,2,3 Thiadiazole in Advanced Materials and Synthetic Chemistry

Building Blocks for Organic Semiconductor Development

The benzo-1,2,3-thiadiazole core is recognized as an electron-deficient (acceptor) unit, a critical characteristic for constructing organic semiconductors. nih.govrsc.org The presence of the acetyl group at the 7-position further enhances this electron-withdrawing nature through both inductive and resonance effects. This pronounced acceptor property makes 7-acetylbenzo-1,2,3-thiadiazole and its derivatives highly valuable building blocks for creating π-conjugated organic molecules and polymers used in electronic applications. rsc.orgresearchgate.net The ability to systematically modify the structure, such as through the introduction of functional groups like the acetyl moiety, allows for the fine-tuning of the electronic and optical properties of the resulting semiconductor materials. rsc.orgnih.gov

Donor-Acceptor (D-A) Systems in Organic Electronics

A predominant strategy in the design of high-performance organic semiconductors is the creation of donor-acceptor (D-A) systems. rsc.orgrsc.orgnih.gov In this molecular architecture, an electron-donating moiety is covalently linked to an electron-accepting moiety. The benzo-1,2,3-thiadiazole unit can serve effectively as the acceptor component in these systems. nih.gov When paired with a suitable electron donor, the resulting D-A molecule exhibits an intramolecular charge-transfer (ICT) interaction. This interaction is fundamental to tailoring the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org The ability to control these frontier orbitals allows for the engineering of the material's band gap, which is a crucial parameter for determining its electronic and optical behavior. rsc.orgrsc.org While much of the research in this area has focused on the related 1,2,5-thiadiazole (B1195012) isomer, the principles of D-A design are applicable to 1,2,3-thiadiazole (B1210528) derivatives, which are also explored for these applications. nih.govresearchgate.net

Optoelectronic Devices

The D-A polymers and small molecules derived from benzothiadiazole building blocks are integral to the fabrication of various optoelectronic devices. worldscientific.comworldscientific.com The tunable band gaps achieved through the D-A strategy allow for the absorption and emission of light at specific wavelengths, a key requirement for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net The intramolecular charge-transfer characteristics of these materials facilitate the generation of charge carriers upon light absorption (in solar cells) or the emission of photons from the recombination of charges (in OLEDs). worldscientific.com Research has demonstrated that derivatives of benzo[1,2-d:4,5-d′]bis( rsc.orgnih.govscite.aithiadiazole), an extended system containing the 1,2,3-thiadiazole ring, are being investigated as promising electron-withdrawing building blocks for components in OLEDs and organic solar cells. nih.gov

Synthetic Intermediates in Complex Molecule Synthesis

The benzo-1,2,3-thiadiazole scaffold is a versatile platform for the construction of more complex molecules. The Hurd-Mori reaction is a classic and efficient method for synthesizing the 1,2,3-thiadiazole ring from semicarbazone precursors by treating them with thionyl chloride. mdpi.comisres.org The resulting thiadiazole can then be subjected to further chemical transformations. For instance, functional groups on the benzene (B151609) ring, such as the acetyl group in 7-acetylbenzo-1,2,3-thiadiazole, can be modified or used as handles for coupling reactions, such as palladium-catalyzed cross-couplings, to build larger, more elaborate structures. nih.gov The reactivity of bromo-substituted benzo[1,2-d:4,5-d′]bis( rsc.orgnih.govscite.aithiadiazole) in Suzuki-Miyaura and Stille cross-coupling reactions highlights the utility of this heterocyclic system as a synthetic intermediate. nih.gov

Ligands in Coordination Chemistry

Heterocyclic compounds containing nitrogen and sulfur atoms, such as 7-acetylbenzo-1,2,3-thiadiazole, are capable of acting as ligands in coordination chemistry. isres.orgresearchgate.net The nitrogen atoms of the thiadiazole ring possess lone pairs of electrons that can coordinate to various transition metal ions. researchgate.net Furthermore, the acetyl group's carbonyl oxygen can also participate in metal binding, potentially allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center. The coordination ability of thiadiazoles allows for the construction of metal complexes and coordination polymers with diverse structures and potential applications in catalysis and materials science. nih.govresearchgate.netbiointerfaceresearch.com

Precursors for Other Organic Species (e.g., Thioketenes, Thiirenes)

A characteristic reaction of 1,2,3-thiadiazoles is their decomposition upon photolysis or thermolysis to extrude molecular nitrogen (N₂). nih.govscite.ai This reaction generates highly reactive intermediates. The photolysis of 1,2,3-thiadiazoles can lead to the formation of thioketenes. researchgate.net In some cases, these thioketenes can undergo a subsequent photochemical reaction to form thiirenes, which are three-membered rings containing a sulfur atom. nih.govresearchgate.net The formation of thiirenes and thioketenes occurs in competition with each other. scite.ai This reactivity makes 1,2,3-thiadiazoles valuable precursors for generating these transient species, which can be trapped or studied to understand fundamental reaction mechanisms. nih.govresearchgate.net

Research Findings Summary

| Section | Application Area | Key Research Findings |

| 7.1 | Organic Semiconductors | The benzo-1,2,3-thiadiazole core is an effective electron-acceptor building block. The acetyl group enhances this property, allowing for the fine-tuning of electronic properties in organic semiconductors. |

| 7.2 | Synthetic Intermediates | The benzo-1,2,3-thiadiazole scaffold is readily synthesized and can be functionalized for use in palladium-catalyzed cross-coupling reactions to create more complex molecules. |

| 7.3 | Coordination Chemistry | The nitrogen and oxygen atoms in 7-acetylbenzo-1,2,3-thiadiazole can act as coordination sites for metal ions, forming metal complexes and polymers. |

| 7.4 | Reactive Precursors | Photolysis or thermolysis of the 1,2,3-thiadiazole ring results in the extrusion of N₂ to form highly reactive thioketene (B13734457) and thiirene (B1235720) intermediates. |

Q & A

Q. What are the key synthetic routes for 7-Acetylbenzo-1,2,3-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenated thiadiazole intermediates and functionalization via cross-coupling or nucleophilic substitution. For example:

- Copper-catalyzed cross-coupling : Cyclohexylthiol reacts with halogenated thiadiazole derivatives (e.g., 4-methyl-1,2,3-thiadiazole) at 70°C to introduce acetyl or sulfanyl groups .

- Oxidative cyclization : Iodobenzene diacetate is used to cyclize hydrazine derivatives (e.g., 2-benzylidene-1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine) in dichloromethane, followed by purification via column chromatography (40% ethyl acetate in chloroform) .

Critical Factors : - Temperature control (e.g., 70°C for cross-coupling vs. room temperature for cyclization).

- Catalyst selection (Cu for coupling vs. iodobenzene diacetate for cyclization).

- Solvent polarity (dichloromethane for cyclization; ethanol for recrystallization).

Q. How is the molecular structure of 7-Acetylbenzo-1,2,3-thiadiazole validated?

Methodological Answer: Structural confirmation relies on:

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments and carbon frameworks. IR confirms functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹).

- X-ray crystallography : Resolves dihedral angles (e.g., 5.59° between benzene and thiadiazole rings) and intermolecular interactions (e.g., C–H···N hydrogen bonds and π-π stacking at 3.56–3.75 Å distances) .

- Elemental analysis : Matches calculated vs. experimental C/H/N/S ratios (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts like sulfoxides or sulfones?

Methodological Answer: Byproduct formation during sulfanyl group introduction is minimized by:

- Redox control : Use inert atmospheres (N₂/Ar) to prevent oxidation of thioethers to sulfoxides/sulfones .

- Catalyst tuning : Replace copper with palladium catalysts for selective coupling, reducing undesired oxidation .

- Solvent selection : Polar aprotic solvents (DMF or DMSO) stabilize intermediates, while non-polar solvents (toluene) reduce side reactions .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Methodological Answer: Discrepancies in antifungal or anticancer efficacy arise from:

- Structural variations : Substitutions at the 4-methyl or acetyl positions alter lipophilicity and target affinity. For example, 4-cyclopropyl analogs show enhanced antifungal activity compared to phenyl derivatives .

- Assay conditions : Varying cell lines (e.g., murine vs. human cancer models) or incubation times (24h vs. 48h) impact IC₅₀ values .

Resolution : - Conduct structure-activity relationship (SAR) studies with standardized assays (e.g., CLSI M38 for antifungal testing).

- Use isogenic cell lines to control genetic variability .

Q. How do intermolecular interactions (e.g., π-π stacking) influence the compound’s pharmacological activity?

Methodological Answer: Crystal packing analysis reveals:

- π-π interactions : Between triazole and benzene rings (3.56–3.75 Å) enhance molecular rigidity, improving binding to hydrophobic enzyme pockets (e.g., HIV-1 protease) .

- Hydrogen bonding : C–H···N bonds (2.45–2.60 Å) stabilize ligand-receptor complexes, as seen in benzothiazole-based inhibitors .

Experimental validation : - Molecular docking (e.g., AutoDock Vina) to simulate binding modes with target proteins.

- Thermodynamic studies (ITC/SPR) to quantify interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.